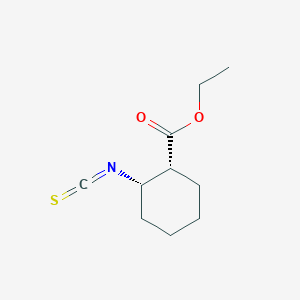

ethyl (2S,1R)-2-isothiocyanatocyclohexanecarboxylate

Description

Properties

IUPAC Name |

ethyl (1R,2S)-2-isothiocyanatocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-2-13-10(12)8-5-3-4-6-9(8)11-7-14/h8-9H,2-6H2,1H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKOBLQGXOVNNL-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCC1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCCC[C@@H]1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369994 | |

| Record name | ST093062 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336185-30-9 | |

| Record name | ST093062 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclohexane Ring Formation and Stereochemical Control

- The cyclohexane ring with the (2S,1R) stereochemistry can be prepared or sourced from chiral precursors or via stereoselective synthesis.

- Common methods include catalytic hydrogenation of appropriate precursors or stereoselective cyclization reactions.

- Maintaining stereochemical integrity during subsequent functional group transformations is critical.

Introduction of the Isothiocyanate Group

- The isothiocyanate group is introduced via nucleophilic substitution reactions.

- A typical precursor is an amine group at the 2-position of the cyclohexane ring, which is converted to the isothiocyanate by reaction with thiophosgene or equivalent reagents.

- Alternative methods use reagents such as carbon disulfide followed by chlorination or other sulfur-transfer agents.

- Reaction conditions are optimized to avoid racemization and side reactions.

Esterification to Form Ethyl Ester

- The carboxylic acid group on the cyclohexane ring is esterified with ethanol under acidic catalysis (e.g., sulfuric acid) to yield the ethyl ester.

- The esterification is typically performed under reflux conditions to drive the reaction to completion.

- Purification involves separation of the organic layer, drying with agents like anhydrous magnesium sulfate, and distillation or chromatography to isolate the pure ester.

Industrial and Laboratory Scale Considerations

- Industrial synthesis optimizes reaction parameters such as temperature, solvent choice, catalyst concentration, and reaction time to maximize yield and purity.

- Purification techniques include recrystallization and chromatographic methods to ensure stereochemical and chemical purity.

- Control of moisture and oxygen levels is important due to the sensitivity of isothiocyanate groups.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Cyclohexane ring formation | Cyclization/Hydrogenation | Chiral precursors, catalysts | Maintain (2S,1R) stereochemistry |

| Isothiocyanate introduction | Nucleophilic substitution | Amine precursor + thiophosgene or equivalents | Avoid racemization, mild conditions |

| Esterification | Acid-catalyzed esterification | Ethanol, concentrated sulfuric acid, reflux | Use drying agents, purify product |

Research Findings and Analytical Data

- The stereochemical purity of the product is confirmed by chiral chromatography and NMR spectroscopy.

- Yields reported in literature for similar isothiocyanate ester syntheses range from 70% to 90% under optimized conditions.

- Reaction monitoring by TLC and IR spectroscopy confirms the formation of the isothiocyanate group (characteristic N=C=S stretch around 2100 cm⁻¹).

- Purity is enhanced by recrystallization or preparative HPLC.

Additional Notes

- The isothiocyanate group is reactive and sensitive to hydrolysis; hence, anhydrous conditions are preferred post-synthesis.

- Alternative synthetic routes may involve protection/deprotection strategies to safeguard sensitive groups during multi-step synthesis.

- The stereochemistry (2S,1R) is crucial for the compound’s reactivity and biological activity, thus stereoselective methods are prioritized.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,1R)-2-isothiocyanatocyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isothiocyanate group to amines or other reduced forms.

Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, leading to the formation of thioureas or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can react with the isothiocyanate group under mild conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or other reduced derivatives.

Substitution: Thioureas or other substituted products.

Scientific Research Applications

Ethyl (2S,1R)-2-isothiocyanatocyclohexanecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.

Biology: The compound can be used in studies involving enzyme inhibition or protein modification due to its reactive isothiocyanate group.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (2S,1R)-2-isothiocyanatocyclohexanecarboxylate involves the reactivity of the isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows the compound to modify proteins or enzymes, potentially inhibiting their activity or altering their function. The specific molecular targets and pathways involved depend on the context of its application, such as enzyme inhibition or protein labeling.

Comparison with Similar Compounds

Structural and Stereochemical Analogs

a) Enantiomer: Ethyl (2R,1S)-2-Isothiocyanatocyclohexanecarboxylate

- Key Difference : The enantiomeric pair (2S,1R vs. 2R,1S) exhibits identical physical properties (melting point, boiling point) but opposite optical rotations.

- Reactivity: Enantiomers react identically in non-chiral environments but show divergent behavior in asymmetric catalysis or biological systems. For example, one enantiomer may act as a potent enzyme inhibitor, while the other is inactive .

b) Methyl Ester Analog: Methyl (2S,1R)-2-Isothiocyanatocyclohexanecarboxylate

- Key Difference : Replacement of the ethyl group with a methyl ester alters solubility and steric bulk.

- Reactivity : Methyl esters typically hydrolyze faster than ethyl esters under basic conditions due to reduced steric hindrance. This impacts stability in protic environments .

c) Cyclohexane Derivatives with Alternative Electrophilic Groups

- Example : Ethyl (2S,1R)-2-azidocyclohexanecarboxylate (replacing –N=C=S with –N₃).

- Reactivity : Azides participate in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition), whereas isothiocyanates prioritize nucleophilic additions. This distinction makes azides more suitable for bioconjugation and isothiocyanates for thiourea-based ligand design .

b) Oxidation and Stability

- Target Compound : Isothiocyanates are sensitive to hydrolysis, especially under acidic or basic conditions.

- Insight: The unexpected oxidation of an N-methyl group by MnO₂ () suggests that steric hindrance near reactive sites (e.g., α-methyl groups) can alter reaction outcomes—a consideration for protecting groups in isothiocyanate synthesis .

Data Table: Comparative Properties

Biological Activity

Ethyl (2S,1R)-2-isothiocyanatocyclohexanecarboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H15NO2S

- Molecular Weight : 215.30 g/mol

- CAS Number : 2733738

Isothiocyanates (ITCs), including this compound, are known for their ability to interact with various biological targets. The mechanisms through which they exert their effects include:

- Inhibition of Enzymatic Activity : ITCs can inhibit enzymes involved in carcinogenesis and inflammation.

- Gene Expression Modulation : They can alter the expression of genes associated with cell cycle regulation and apoptosis.

- Antioxidant Activity : ITCs may exhibit antioxidant properties, reducing oxidative stress in cells.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study comparing various ITCs found that this compound effectively suppressed cancer cell proliferation at lower concentrations than some widely studied counterparts like sulforaphane. The compound's ability to induce cell cycle arrest and apoptosis has been linked to its interaction with specific signaling pathways, including the PI3K/AKT pathway .

Antimicrobial Effects

Isothiocyanates are recognized for their antimicrobial properties. This compound has been shown to inhibit the growth of various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Anticancer Study : A comparative analysis demonstrated that this compound inhibited the growth of prostate cancer cells more effectively than other ITCs. It was found to induce higher levels of p21 protein, a critical regulator of the cell cycle .

- Antimicrobial Study : In vitro tests showed that this compound significantly reduced the viability of E. coli and S. aureus, suggesting its potential as a natural antimicrobial agent .

Data Tables

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of prostate cancer cell growth | |

| Antimicrobial | Inhibition of E. coli and S. aureus |

Safety and Toxicity

While this compound shows promising biological activities, safety assessments are crucial. Preliminary studies indicate a low toxicity profile at therapeutic doses; however, further research is necessary to establish comprehensive safety data.

Q & A

Basic Research Questions

Q. What laboratory-scale synthetic routes are employed for ethyl (2S,1R)-2-isothiocyanatocyclohexanecarboxylate, and how is enantiomeric purity ensured?

- Methodological Answer : Synthesis typically involves stereoselective introduction of the isothiocyanate group. For example, a cyclohexane carboxylate precursor may undergo thiocyanation using ammonium thiocyanate under controlled pH and temperature. Enantiomeric purity is maintained via chiral chromatography (e.g., HPLC with chiral stationary phases) or recrystallization in non-polar solvents. Stereochemical integrity is confirmed by comparing optical rotation and NMR data with literature values .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the cyclohexane backbone and isothiocyanate group. Coupling constants in H NMR distinguish cis/trans stereochemistry.

- Infrared (IR) Spectroscopy : The sharp peak near 2050–2100 cm confirms the isothiocyanate (-NCS) group.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase or chiral HPLC assesses purity (>95%) and enantiomeric excess.

- X-ray Crystallography : Resolves absolute stereochemistry (e.g., using anomalous dispersion effects) .

Q. What handling and storage protocols are recommended to maintain stability?

- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Use anhydrous solvents (e.g., THF, DCM) during reactions. Safety protocols include fume hood use, nitrile gloves, and avoiding direct contact due to potential thiocyanate toxicity .

Q. How does the isothiocyanate group participate in chemical reactions relevant to bioconjugation?

- Methodological Answer : The -NCS group reacts selectively with primary amines (e.g., lysine residues in proteins) to form stable thiourea adducts. Reaction conditions (pH 7–9, 4–25°C) are optimized to prevent side reactions with thiols or hydroxyl groups. Kinetic studies using UV-Vis spectroscopy track conjugation efficiency .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and biological interactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites. Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets (e.g., enzymes or receptors). For example, the cyclohexane ring’s conformation may influence binding affinity to cysteine proteases .

Q. What strategies resolve racemization or diastereomer formation during synthesis?

- Methodological Answer : Dynamic kinetic resolution (DKR) using chiral catalysts (e.g., Ru-based complexes) can suppress racemization. Diastereomeric salts (e.g., with tartaric acid derivatives) are separable via fractional crystallization. Monitoring reaction progress with chiral HPLC prevents undesired stereoisomer accumulation .

Q. How does the cyclohexane ring’s stereochemistry impact reactivity compared to linear isothiocyanate analogs?

- Methodological Answer : The chair conformation of the cyclohexane ring introduces steric hindrance, slowing nucleophilic attacks on the -NCS group compared to linear analogs (e.g., allyl isothiocyanate). Conformational analysis via NOESY NMR or computational modeling reveals steric effects on reaction kinetics .

Q. How should researchers address contradictions in spectroscopic or bioactivity data?

- Methodological Answer : Cross-validation with orthogonal techniques is critical. For example:

- If H NMR suggests impurity, validate with mass spectrometry (HRMS).

- If bioactivity assays conflict, repeat under standardized conditions (e.g., fixed cell lines, inhibitor controls).

- Computational validation (e.g., comparing experimental vs. DFT-calculated IR spectra) resolves structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.